3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide
Description
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, is characterized by the presence of diethoxy groups at the 3 and 5 positions of the benzene ring, a nitro group at the 2 position, and a methyl group at the 4 position of the phenyl ring.
Properties
IUPAC Name |
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-4-24-14-9-13(10-15(11-14)25-5-2)18(21)19-16-7-6-12(3)8-17(16)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQNWAIBRIIDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce the nitro group at the 2 position.
Esterification: The nitrated product is then subjected to esterification with diethoxybenzoyl chloride to form the desired benzamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, followed by purification using industrial-scale chromatography or crystallization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 3,5-diethoxy-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3,5-diethoxy-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
3,5-diethoxy-N-(4-methylphenyl)benzamide: Lacks the nitro group, which may result in different biological activities.
3,5-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide: Contains methoxy groups instead of diethoxy groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of both diethoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
